7-Acetyl-5-fluoroindolin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Acetyl-5-fluoroindolin-2-one is a fluorinated indole derivative that has garnered significant interest in the fields of organic chemistry and medicinal chemistry. This compound is characterized by the presence of an acetyl group at the 7th position and a fluorine atom at the 5th position on the indolin-2-one scaffold. The incorporation of fluorine into organic molecules often enhances their biological activity, metabolic stability, and lipophilicity, making this compound a valuable compound for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Acetyl-5-fluoroindolin-2-one can be achieved through several methods. One common approach involves the reaction of 5-fluoroindoline-2,3-dione with acetyl chloride in the presence of a base such as pyridine. This reaction typically proceeds under reflux conditions, yielding the desired product in good to excellent yields .
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. Microwave-assisted synthesis has been explored as an efficient method for producing fluorinated indole derivatives, offering advantages such as shorter reaction times and higher yields .
Analyse Chemischer Reaktionen
Types of Reactions: 7-Acetyl-5-fluoroindolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxindole derivatives.
Reduction: Reduction reactions can yield indoline derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Oxindole derivatives.
Reduction: Indoline derivatives.
Substitution: Various substituted indolin-2-one derivatives.
Wissenschaftliche Forschungsanwendungen
7-Acetyl-5-fluoroindolin-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the synthesis of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 7-Acetyl-5-fluoroindolin-2-one involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to target proteins, potentially inhibiting their activity. The acetyl group may also play a role in modulating the compound’s pharmacokinetic properties. Detailed studies on the molecular pathways involved are ongoing, with a focus on understanding the compound’s effects at the cellular and molecular levels .
Vergleich Mit ähnlichen Verbindungen
5-Fluoroindolin-2-one: Lacks the acetyl group, making it less lipophilic.
7-Acetylindolin-2-one: Lacks the fluorine atom, resulting in different biological activity.
5-Fluoro-2-oxindole: A closely related compound with similar structural features but different reactivity.
Uniqueness: 7-Acetyl-5-fluoroindolin-2-one is unique due to the combined presence of the acetyl and fluorine groups, which confer distinct chemical and biological properties. This dual modification enhances its potential as a versatile compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C10H8FNO2 |
---|---|
Molekulargewicht |
193.17 g/mol |
IUPAC-Name |
7-acetyl-5-fluoro-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C10H8FNO2/c1-5(13)8-4-7(11)2-6-3-9(14)12-10(6)8/h2,4H,3H2,1H3,(H,12,14) |
InChI-Schlüssel |
AVWVEMOEBOWPGH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC(=CC2=C1NC(=O)C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.